2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
The compound “2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule. It contains a bromine atom, a methoxyphenyl group, a dihydrothienopyrazole group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the acetamide group, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and affect its boiling and melting points .Scientific Research Applications
Anticancer and Antiviral Activities
The compound has demonstrated selective inhibition of leukemia cell lines and shown significant antiviral activity, particularly against the Tacaribe TRVL 11 573 virus strain. This highlights its potential in the development of treatments for specific types of cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activity
Certain derivatives of this compound have shown potent scavenging activity against radicals, indicating their potential as natural antioxidants in food or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Coordination Complexes and Supramolecular Architecture
The compound has been used to synthesize coordination complexes with potential antioxidant activity. These complexes have been characterized for their structural properties and their ability to form supramolecular architectures through hydrogen bonding (Chkirate et al., 2019).
Synthesis and Characterization
The compound has been involved in the synthesis of various derivatives, characterized by spectral studies, and evaluated for their biological activities. This indicates its versatility as a precursor in the synthesis of diverse pharmacologically active compounds (Jagadhani, Kundlikar, & Karale, 2015).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action of this compound .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-20-10-4-2-9(3-5-10)18-14(16-13(19)6-15)11-7-21-8-12(11)17-18/h2-5H,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKDHPIFNNJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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